SirReal1-O-propargyl: A Technical Guide to its Discovery, Synthesis, and Application in Sirtuin 2 Research
SirReal1-O-propargyl: A Technical Guide to its Discovery, Synthesis, and Application in Sirtuin 2 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SirReal1-O-propargyl, a selective and potent inhibitor of Sirtuin 2 (Sirt2). The document covers the discovery of the broader SirReal (Sirtuin-rearranging ligands) class of inhibitors, the rationale and methodology for the synthesis of the propargylated derivative, and its application as a chemical probe in biological research, particularly in the development of proteolysis-targeting chimeras (PROTACs).
Discovery of the SirReal Class of Sirtuin 2 Inhibitors
The discovery of the SirReal class of compounds marked a significant advancement in the development of selective inhibitors for Sirtuin 2 (Sirt2), a member of the NAD+-dependent lysine (B10760008) deacetylase family.[1] These inhibitors were identified as a novel class of highly potent and selective agents against Sirt2.[1] The unique mechanism of action of SirReals involves a significant rearrangement of the Sirt2 active site upon binding, leading to the formation of an induced-fit pocket. This "molecular wedge" mechanism is key to their high selectivity for Sirt2 over other sirtuin isoforms like SIRT1 and SIRT3.[1]
SirReal1 is a prominent member of this class, demonstrating potent and selective inhibition of Sirt2.[1] The development of SirReal1-O-propargyl was a subsequent step to facilitate further chemical modifications. The introduction of the O-propargyl group, a terminal alkyne, enables the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the straightforward conjugation of SirReal1 to other molecules of interest, such as fluorescent dyes, affinity tags, or ligands for E3 ubiquitin ligases in the design of PROTACs.[1]
Quantitative Data
The inhibitory activity of SirReal1 and its analogs against Sirt2 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Compound | Target | IC50 (µM) | Notes |
| SirReal1 | Sirt2 | 2.4 | Selective Sirt2 inhibitor. |
| SirReal1 | Sirt2 | 3.7 | Potent and selective Sirt2 inhibitor. |
Synthesis of SirReal1-O-propargyl
While a specific, detailed, step-by-step synthesis for "SirReal1-O-propargyl" is not explicitly available in a single publication, the synthesis of a closely related propargylated SirReal analogue (referred to as compound 3 in the literature) has been described as a precursor for more complex molecules. The synthesis of SirReal1-O-propargyl can be inferred from the synthesis of the parent SirReal1 molecule, followed by a standard O-propargylation reaction.
The general synthetic approach involves the construction of the core aminothiazole scaffold of SirReal1, followed by the introduction of the propargyl group. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of a Propargylated SirReal Analogue
The synthesis of a chloroalkylated SirReal (11 ) has been detailed, which utilizes a propargylated SirReal analogue (3 ) as a key intermediate. The final step of this synthesis, the CuAAC reaction, is presented here as it directly involves the propargylated SirReal.
Reaction: Copper(I)-catalyzed Huisgen cycloaddition of azido-chloroalkyl-conjugate (10 ) with propargylated SirReal analogue (3 ).
Reagents and Conditions:
-
Propargylated SirReal analogue (3 )
-
Azido-chloroalkyl-conjugate (10 )
-
Sodium ascorbate (B8700270)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Water/tert-Butanol (1:1)
-
Room temperature, 16 hours
Procedure:
-
To a solution of the propargylated SirReal analogue (3 ) and the azido-chloroalkyl-conjugate (10 ) in a 1:1 mixture of water and tert-butanol, sodium ascorbate and copper(II) sulfate are added.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction is worked up using standard procedures, and the product is purified by chromatography to yield the desired chloroalkylated SirReal (11 ).
This final conjugation step highlights the utility of the propargyl group on the SirReal scaffold for click chemistry applications. The synthesis of the propargylated SirReal precursor itself would typically involve the reaction of the parent SirReal molecule (containing a hydroxyl group) with propargyl bromide in the presence of a suitable base.
Sirtuin 2 Signaling and Inhibition by SirReal1-O-propargyl
Sirt2 is a predominantly cytoplasmic deacetylase that targets a variety of protein substrates, thereby influencing numerous cellular processes. Its substrates include α-tubulin, histones (specifically H4K16ac during mitosis), and other key regulatory proteins. Through its deacetylase activity, Sirt2 is involved in the regulation of the cell cycle, cytoskeletal dynamics, and metabolic pathways.
Inhibition of Sirt2 by SirReal1-O-propargyl blocks these deacetylation events, leading to the hyperacetylation of its substrates. This can have significant downstream consequences on cellular function.
Experimental Workflow: Application in PROTAC Development
The propargyl group of SirReal1-O-propargyl is instrumental in its application for developing PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein (in this case, Sirt2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
The experimental workflow for utilizing SirReal1-O-propargyl in the development of a Sirt2-targeting PROTAC is as follows:
Experimental Protocols
Sirt2 Inhibition Assay (Fluorescence-based)
This protocol is a general guideline for a fluorescence-based in vitro assay to determine the IC50 of Sirt2 inhibitors.
Materials:
-
Recombinant human Sirt2 enzyme
-
Fluorogenic Sirt2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter group)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a nicotinamidase)
-
Test compound (SirReal1-O-propargyl) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of SirReal1-O-propargyl in assay buffer.
-
In the wells of the 96-well plate, add the Sirt2 enzyme, the fluorogenic substrate, and NAD+.
-
Add the different concentrations of the test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the deacetylation reaction by adding the developer solution.
-
Incubate the plate at 37°C for an additional period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot for Sirt2 Degradation
This protocol is to assess the degradation of Sirt2 in cells treated with a Sirt2-targeting PROTAC synthesized from SirReal1-O-propargyl.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Sirt2-targeting PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against Sirt2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Sirt2-PROTAC for a specific time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells using the cell lysis buffer and quantify the protein concentration.
-
Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-Sirt2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Sirt2 degradation.
This technical guide provides a comprehensive overview of SirReal1-O-propargyl, from its conceptual discovery to its practical application in the development of targeted therapeutics. The provided data, diagrams, and protocols are intended to be a valuable resource for researchers in the field of sirtuin biology and drug discovery.
